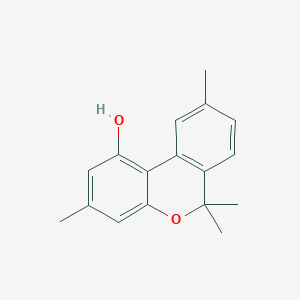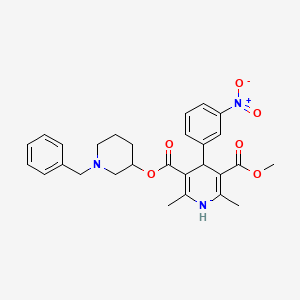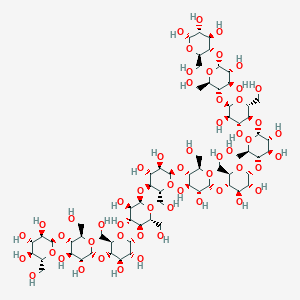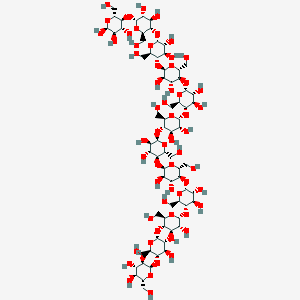
3β-Acetoxy-17β-(p-toluenesulfonyloxy)androst-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3β-Acetoxy-17β-(p-toluenesulfonyloxy)androst-5-ene” is a chemical compound with the CAS number 1259-22-9 . It is related to androstenediol, an endogenous weak androgen and estrogen steroid hormone, and an intermediate in the biosynthesis of testosterone from dehydroepiandrosterone (DHEA) .
Synthesis Analysis
The synthesis of related compounds has been described in the literature . For instance, 3β-Acetoxyandrost-5-en-17-one has been converted into 3β-acetoxy-16α-bromo-17-ethylenedioxyandrost-5-ene, which was subsequently hydrolysed and dehydrobrominated to give 3β-hydroxyandrosta-5,15-dien-17-one .Physical And Chemical Properties Analysis
The physical and chemical properties of “3β-Acetoxy-17β-(p-toluenesulfonyloxy)androst-5-ene” can be found in chemical databases . These databases provide information such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties.properties
CAS RN |
1259-22-9 |
|---|---|
Product Name |
3β-Acetoxy-17β-(p-toluenesulfonyloxy)androst-5-ene |
Molecular Formula |
C₂₈H₃₈O₅S |
Molecular Weight |
486.66 |
synonyms |
Androst-5-ene-3β,17β-diol, 3-Acetate 17-p-Toluenesulfonate; (3β,17β)-Androst-5-ene-3,17-diol, 3-Acetate 17-(4-Methylbenzenesulfonate) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(6-oxo-1H-pyrimidin-4-yl)oxy]benzonitrile](/img/structure/B1142595.png)


![[6R-(6|A,6a|A,10a|A)]-6a,7,8,10a-Tetrahydro-1-hydroxy-6,9-dimethyl-3-pentyl-6H-dibenzo[b,d]pyran-6-methanol](/img/structure/B1142607.png)


